Flumethasone 17-ketone
Overview
Description
Flumethasone 17-ketone, also known as this compound, is a useful research compound. Its molecular formula is C20H24F2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Comparative Effectiveness in Dermatological Applications
Flumethasone 17-ketone has been evaluated for its effectiveness in treating inflammatory dermatoses. Its comparative efficacy has been studied against other corticosteroids, highlighting its role in topical treatments. Research suggests that flumethasone, particularly in the form of flumethasone pivalate, exhibits favorable outcomes compared to other corticosteroids in treating conditions such as psoriasis and eczema. The studies emphasize its potency and utility in dermatological therapy, often highlighting its relative strengths and limitations in comparison to other corticosteroids (Stahle, 1967; Brogden, Speight, & Avery, 2012).
Analytical Studies and Quantitative Analysis
Analytical methods for quantifying flumethasone pivalate, among other pharmaceutical compounds containing heterocyclic rings, have been developed, demonstrating the importance of high-performance liquid chromatography (HPLC) and other techniques. These analytical approaches ensure precise measurement and quality control of flumethasone in pharmaceutical formulations, underscoring its significance in pharmacological research and application (Mandour et al., 2020).
Broader Implications in Metabolic Studies
While the direct applications of this compound in metabolic studies are not extensively documented in the searched literature, the broader investigation into ketone bodies, including β-hydroxybutyrate, provides insight into the metabolic implications of ketosis. These studies delve into the metabolic adaptations, including the utilization of ketone bodies in various pathological and physiological states, offering a backdrop against which the metabolic effects of corticosteroids like flumethasone might be understood. Research in this area explores the therapeutic potential of ketone bodies in managing metabolic syndrome, neurological disorders, and as a potential adjunct in the treatment of heart failure, emphasizing the role of metabolic modulation in therapeutic strategies (Kovács et al., 2019; Selvaraj, Kelly, & Margulies, 2020).
Mechanism of Action
Target of Action
Flumethasone 17-ketone, also known as Flumethasone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus, leading to a variety of genetic activations and repressions . This interaction results in the suppression of inflammatory and immune responses .
Biochemical Pathways
Flumethasone affects the immune response pathway by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, lowering lymphocyte concentrations, and preventing antigen-antibody binding . This leads to downstream effects such as reduced inflammation and immune response .
Pharmacokinetics
It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of Flumethasone’s action result in a prompt decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Flumethasone 17-ketone’s anti-inflammatory action is concentrated at the site of application . This local effect on diseased areas results in a prompt decrease in inflammation, exudation, and itching
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound is classified as a moderately potent corticosteroid and a glucocorticoid receptor agonist . Like other corticosteroids, it functions as an immunosuppressant by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, lowering lymphocyte concentrations, and preventing antigen-antibody binding .
Dosage Effects in Animal Models
This compound is 420 times as potent as cortisone in an animal model for anti-inflammatory activity
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWAIKMRBAVPM-JRXMGOECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25256-97-7 | |
Record name | Flumethasone 17-ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025256977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUMETHASONE 17-KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0ADW48IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.